3-Hydroxy-1-phenylpropan-1-one
Overview
Description
Mechanism of Action
Target of Action
It is known that this compound is often used in organic synthesis as an intermediate or important synthetic raw material .
Mode of Action
It is a compound with both alcohol and ketone functional groups, and it is soluble in many organic solvents such as ethanol and ether . This suggests that it may interact with its targets through these functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-1-phenylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of ethyl benzoate with bromoacetone in the presence of sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product . The synthetic route can be optimized to improve yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure consistent quality and high yield. The compound is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Benzoic acid or benzophenone.
Reduction: 3-Hydroxy-1-phenylpropan-1-ol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy-1-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, aiding in the production of more complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the fragrance industry as a component of perfumes and flavorings.
Comparison with Similar Compounds
2-Benzoylethanol: Shares a similar structure but differs in the position of the hydroxyl group.
3-Hydroxypropiophenone: Another name for 3-Hydroxy-1-phenylpropan-1-one, emphasizing its structural similarity.
m-Hydroxypropiophenone: A positional isomer with the hydroxyl group in the meta position.
Uniqueness: this compound is unique due to its specific functional groups and their positions, which confer distinct chemical reactivity and applications. Its ability to participate in diverse chemical reactions and its utility in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
3-hydroxy-1-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCFUZMQHVIOSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927537 | |
Record name | 3-Hydroxy-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1321-48-8, 5650-41-9 | |
Record name | Hydroxypropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYPROPIOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3OOP8T819 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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